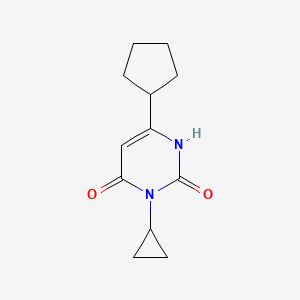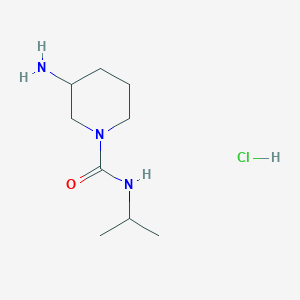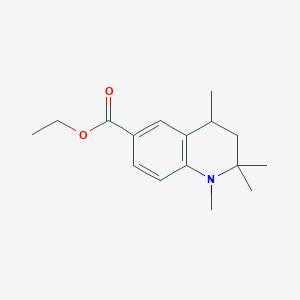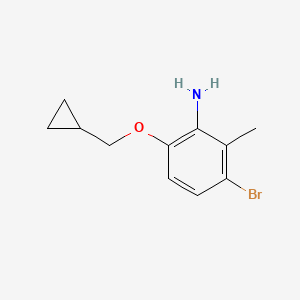
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPCPTD) is a cyclic tetrahydropyrimidine derivative that has recently been studied for its potential applications in the fields of scientific research and laboratory experiments. CPCPTD is a nitrogen-containing heterocyclic compound that is synthesized from the reaction of cyclopentanone, cyclopropanone, and acetone in the presence of an acid catalyst. It is an organic compound with a molecular weight of 248.32 g/mol, and its chemical formula is C10H14N2O2. CPCPTD has a melting point of 106-108°C and a boiling point of 255-256°C.
Applications De Recherche Scientifique
Synthesis and Reactions
- A study by Mekuskiene and Vainilavicius (2006) explored the synthesis of pyrimidine derivatives, including 6-cyclopentyl-3-cyclopropyl-tetrahydropyrimidine-2,4-diones, and their reactions with electrophiles. These derivatives were found to undergo alkylation and acetylation under certain conditions, demonstrating potential in chemical synthesis processes (Mekuskiene & Vainilavicius, 2006).
Molecular Structure and Spectroscopy
- Al-Abdullah et al. (2014) conducted an experimental and theoretical study on the molecular structure and vibrational wavenumbers of a related compound. This study included analyses like HOMO-LUMO energy gap and NBO study, which can provide insights into the electronic properties of such compounds (Al-Abdullah et al., 2014).
Synthesis for Biological Applications
- Rubinov et al. (2008) investigated the synthesis and chemical properties of N-substituted tetrahydropyridine-2,4-diones. Their work on the synthesis of enamino derivatives at the side acyl group of these compounds has implications in developing molecules with potential biological activity (Rubinov et al., 2008).
Potential in Drug Discovery
- The compound's potential applications in drug discovery were highlighted by research on similar pyrimidine derivatives. For example, Elinson et al. (2021) studied the electrocatalytic cyclization of related compounds, which could be a step towards synthesizing novel drugs or biological probes (Elinson et al., 2021).
Propriétés
IUPAC Name |
6-cyclopentyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-10(8-3-1-2-4-8)13-12(16)14(11)9-5-6-9/h7-9H,1-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJOCKMCTLESLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)




![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)



![[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1484243.png)

![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)